(R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O3. It is a derivative of piperidine and contains an aminopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: : The synthesis begins with piperidine and tert-butyl chloroformate as starting materials.
Reaction Steps: : The piperidine is first reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 6-aminopyrazin-2-ol under suitable reaction conditions to yield the final product.
Reaction Conditions: : The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the nitro group in the aminopyrazine moiety.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride).
Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is used to study enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine
In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminopyrazine moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is structurally similar to other piperidine derivatives and aminopyrazine compounds. its unique stereochemistry and functional groups set it apart from these compounds. Some similar compounds include:
Piperidine derivatives
Aminopyrazine derivatives
Other tert-butyl esters
These compounds may have different reactivity and applications based on their structural differences.
Properties
IUPAC Name |
tert-butyl (3R)-3-(6-aminopyrazin-2-yl)oxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3,(H2,15,17)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFUWYGGUNZCV-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=NC(=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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